4-[6-[(6-Anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid
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Overview
Description
PMID25468267-Compound-48 is a small molecular drug with a molecular weight of 421.5. It is a synthetic organic compound that has been identified as a novel inhibitor of the human sodium/nucleoside cotransporter 2 (CNT2, gene symbol SLC28A2) . This compound is known for its potential therapeutic applications and has been the subject of various scientific studies.
Preparation Methods
The preparation of PMID25468267-Compound-48 involves several synthetic routes and reaction conditions. One of the methods includes the use of malic acid as a raw material, which is reacted with alcohol or sulfate ester, followed by a reaction with haloethane to obtain the desired compound . Another method involves the use of n-butyraldehyde as a raw material, which undergoes a series of reactions to produce the final compound
Chemical Reactions Analysis
PMID25468267-Compound-48 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound also reacts with halogenating reagents to form halogenated derivatives . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound.
Scientific Research Applications
PMID25468267-Compound-48 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the inhibition of sodium/nucleoside cotransporters . In biology, it is used to investigate the role of these transporters in cellular processes. In medicine, the compound has potential therapeutic applications, particularly in the treatment of diseases related to sodium/nucleoside cotransporter dysfunction . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID25468267-Compound-48 involves the inhibition of the human sodium/nucleoside cotransporter 2 (CNT2). This transporter is responsible for the uptake of nucleosides into cells, and its inhibition by PMID25468267-Compound-48 leads to a decrease in nucleoside uptake . The molecular targets of this compound include the CNT2 transporter and associated pathways involved in nucleoside transport and metabolism .
Comparison with Similar Compounds
PMID25468267-Compound-48 can be compared with other similar compounds, such as pyridine-2,4-dicarboxylic acid derivatives and 2,2-bipyridyl derivatives . These compounds share similar structural features and inhibitory properties. PMID25468267-Compound-48 is unique in its specific inhibition of the CNT2 transporter, which distinguishes it from other similar compounds . The list of similar compounds includes pyridine-2,4-dicarboxylic acid derivatives and 2,2-bipyridyl derivatives .
Properties
Molecular Formula |
C22H35N3O5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[6-[(6-anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H35N3O5/c26-20(24-19-11-5-3-6-12-19)13-7-4-9-17-23-16-8-1-2-10-18-25(30)21(27)14-15-22(28)29/h3,5-6,11-12,23,30H,1-2,4,7-10,13-18H2,(H,24,26)(H,28,29) |
InChI Key |
FJNPYJKFIGGTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCNCCCCCCN(C(=O)CCC(=O)O)O |
Origin of Product |
United States |
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